![molecular formula C9H6N2O5 B1607339 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate CAS No. 5453-86-1](/img/structure/B1607339.png)
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Overview
Description
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a member of the benzoxazole family, which is a group of compounds that are characterized by the presence of two nitrogen atoms and two oxygen atoms in a six-membered ring. MNBC has been studied for its potential to be used as a synthetic intermediate, as well as its potential in medicinal and biological research.
Scientific Research Applications
Eukaryotic Topoisomerase II Inhibitors
Compounds including 6-nitro-2-(2-methoxyphenyl)benzoxazole, derived from benzoxazole derivatives, have been identified as potent eukaryotic DNA topoisomerase II inhibitors. These compounds exhibit significant inhibitory activity, with some showing more activity than the standard reference drug etoposide. This highlights their potential for development into therapeutic agents targeting diseases where topoisomerase II activity is a critical factor, such as certain types of cancer (A. Pınar et al., 2004).
Molecular Rearrangement Studies
Studies on molecular rearrangement, including those involving compounds closely related to Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, provide insights into the reactivity and transformation potential of benzoxazole derivatives. These insights are crucial for synthetic chemistry applications, where understanding the behavior of such compounds under different conditions can lead to the development of new synthetic routes and compounds (F. Eckert et al., 1999).
Catalysis and Bond Formation
Research into platinum(II) NCN pincer complexes incorporating oxazolinylphenyl derivatives, similar in structure to this compound, demonstrates their application in catalyzing carbon-carbon bond formation. Such complexes play a vital role in organic synthesis and industrial chemistry, offering efficient and selective catalysts for the formation of complex molecules (J. Fossey & C. Richards, 2004).
Antimicrobial Activities
Benzoxazole derivatives have been evaluated for their antimicrobial activities against various microorganisms. These compounds show a broad spectrum of activity, indicating their potential as scaffolds for the design of new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new therapeutic options (T. Ertan-Bolelli et al., 2016).
Bio-imaging Applications
Benzoxazole-based compounds have also been utilized in bio-imaging, demonstrating excellent penetrability in living cells and the ability to be located in the cytoplasm in both one- and two-photon cell imaging. These findings suggest the potential of such compounds in medical imaging and diagnostics, offering tools for the visualization of cellular processes and disease diagnosis (Dandan Liu et al., 2017).
Mechanism of Action
Target of Action
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a derivative of benzoxazole . Benzoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their diverse biological activities . The nitro group in the compound may play a role in its interaction with these targets.
Biochemical Pathways
Benzoxazole derivatives are known to interact with various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . The compound’s nitro group may contribute to these effects.
Action Environment
The synthesis of benzoxazole derivatives has been reported to occur under various reaction conditions .
properties
IUPAC Name |
methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMDINPNCIMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280841 | |
Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5453-86-1 | |
Record name | 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5453-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 18904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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